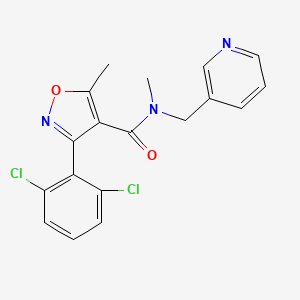
4-(1H-1,2,4-triazol-1-il)benceno-1-tiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol is an organic compound with the molecular formula C8H7N3S It is characterized by the presence of a triazole ring attached to a benzene ring, which is further substituted with a thiol group
Aplicaciones Científicas De Investigación
4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
Target of Action
The primary targets of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It achieves this through the induction of apoptosis, a process of programmed cell death . This results in the reduction of the number of cancer cells, thereby limiting the progression of the disease .
Biochemical Pathways
The induction of apoptosis suggests that it may involve pathways related to cell survival and death
Pharmacokinetics
Its potent inhibitory activities against cancer cell lines suggest that it may have favorable bioavailability .
Result of Action
The result of the action of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells, which can limit the progression of the disease .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as protein tyrosine phosphatases, where it can act as an inhibitor . The thiol group in 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol is reactive and can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function and signaling pathways .
Cellular Effects
The effects of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation . It influences cell signaling pathways by modulating the activity of key enzymes and proteins involved in cell growth and survival. Additionally, 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol can affect gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly those with cysteine residues, leading to enzyme inhibition or activation . This binding can result in changes in enzyme conformation and activity, impacting various biochemical pathways. Additionally, 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods or under specific environmental conditions . Long-term studies have shown that 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol in animal models vary with dosage. At lower doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .
Metabolic Pathways
4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and function . This compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . Additionally, it can affect the levels of metabolites, leading to changes in cellular energy balance and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments and its accumulation in target tissues . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization affects its interactions with biomolecules and its ability to modulate cellular processes . For example, localization to the nucleus can enhance its impact on gene expression, while localization to the cytoplasm can influence enzyme activity and signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol typically involves the reaction of 4-bromobenzenethiol with 1,2,4-triazole under suitable conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the bromobenzenethiol and triazole are reacted in the presence of a palladium catalyst, a base, and a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.
Substitution: Nucleophiles like amines or alkoxides can react with the triazole ring.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products Formed
Oxidation: Formation of disulfides.
Substitution: Formation of substituted triazole derivatives.
Coupling Reactions: Formation of biaryl compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
- 4-(1H-1,2,4-Triazol-1-yl)benzene-1-amine
Uniqueness
4-(1h-1,2,4-Triazol-1-yl)benzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds, which can be crucial in biological systems and materials science .
Propiedades
IUPAC Name |
4-(1,2,4-triazol-1-yl)benzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c12-8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLXJUBKBCWWRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-fluorophenyl)methyl]-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B2380741.png)



![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2380747.png)




![13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione](/img/structure/B2380757.png)
![(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2380758.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2380760.png)

![2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide](/img/structure/B2380763.png)
